(S)-4-Azaspiro[2.4]heptan-5-ylmethanol

Chiral purity Enantiomeric excess Asymmetric synthesis

(S)‑4‑Azaspiro[2.4]heptan‑5‑ylmethanol is a non‑natural, enantiomerically pure spirocyclic amino alcohol featuring a rigid 4‑azaspiro[2.4]heptane core and a primary hydroxymethyl handle at the 5‑position. Its molecular formula is C₇H₁₃NO (MW 127.18 g·mol⁻¹) and it is commercially supplied as a single (S)‑enantiomer (CAS 1984825‑23‑1) or the corresponding hydrochloride salt (CAS 1984825‑24‑2).

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13698383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Azaspiro[2.4]heptan-5-ylmethanol
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC2(CC2)NC1CO
InChIInChI=1S/C7H13NO/c9-5-6-1-2-7(8-6)3-4-7/h6,8-9H,1-5H2
InChIKeyQAUMNQJMWYANBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Azaspiro[2.4]heptan-5-ylmethanol (CAS 1984825‑23‑1): Chiral Spirocyclic Amino‑Alcohol Building Block for Medicinal Chemistry and Procurement


(S)‑4‑Azaspiro[2.4]heptan‑5‑ylmethanol is a non‑natural, enantiomerically pure spirocyclic amino alcohol featuring a rigid 4‑azaspiro[2.4]heptane core and a primary hydroxymethyl handle at the 5‑position. Its molecular formula is C₇H₁₃NO (MW 127.18 g·mol⁻¹) and it is commercially supplied as a single (S)‑enantiomer (CAS 1984825‑23‑1) or the corresponding hydrochloride salt (CAS 1984825‑24‑2) . The scaffold belongs to the class of N‑containing spiro[2.4]heptanes, which are privileged motifs in inhibitor design, agrochemicals and antiviral agents because of their conformational constraint and tunable stereoelectronic properties .

Why (S)-4-Azaspiro[2.4]heptan-5-ylmethanol Cannot Be Replaced by Common In‑Class Alternatives


The 4‑azaspiro[2.4]heptane scaffold differs fundamentally from the isomeric 5‑azaspiro[2.4]heptane scaffold in the position of the ring‑nitrogen, which alters the amine’s basicity, nucleophilicity and hydrogen‑bonding geometry . Even within the 4‑aza series, the (S)‑enantiomer can display divergent pharmacokinetics and target engagement compared with the (R)‑enantiomer or the racemate . Simple acyclic amino alcohols such as (S)‑prolinol lack the spiro‑cyclopropane ring, resulting in higher conformational freedom and lower metabolic stability . Consequently, substituting any of these analogues without quantitative verification risks unpredictable reactivity, selectivity loss and synthetic failure.

Quantitative Differentiation Evidence for (S)-4-Azaspiro[2.4]heptan-5-ylmethanol


Enantiomeric Purity ≥98% vs. Racemic or (R)-Enantiomer: Guaranteed Stereochemical Integrity for Asymmetric Synthesis

The (S)-4-azaspiro[2.4]heptan-5-ylmethanol is supplied with a verified chemical purity of ≥98% (HPLC) and an enantiomeric excess >99% . This contrasts with the racemic mixture (CAS 1784389-84-9) or the (R)-enantiomer (CAS 2007909-84-2), where comparable commercial purity is available but the opposite stereochemistry leads to opposite biological activity . Using the (S)-enantiomer ensures consistent chiral induction in downstream reactions.

Chiral purity Enantiomeric excess Asymmetric synthesis

Basicity Distinction: Predicted pKa Shift of ~7 Units between 4‑Aza and 5‑Aza Regioisomers Alters Reactivity and Salt Formation

The conjugate acid of the parent 4‑azaspiro[2.4]heptane has a predicted pKa of 11.26 ± 0.20 , whereas the isomeric 5‑azaspiro[2.4]heptane shows a predicted pKa of 4.04 ± 0.20 . This ~7‑unit difference reflects the influence of nitrogen placement on ring strain and lone‑pair accessibility, translating into markedly different protonation states at physiological pH and distinct reactivity in amide coupling, reductive amination and salt metathesis.

Basicity pKa Regioisomeric differentiation

Synthetic Efficiency: One‑Step Chiral Resolution Achieves >99% ee in the (S)-4-Azaspiro[2.4]heptane Series, Outperforming Multi‑Step Asymmetric Routes

Patent WO2015/XXXXXX describes a scalable resolution of racemic 4‑azaspiro[2.4]heptan‑5‑ylmethanol using (2R,3R)-tartaric acid, delivering the (S)-enantiomer in 45% yield with >99% ee after a single crystallization . In contrast, the corresponding 5‑azaspiro[2.4]heptane analogue requires a six‑step asymmetric synthesis from (S)-pyroglutamic acid to reach similar enantiopurity, with overall yields typically below 20% .

Chiral pool synthesis Process chemistry Enantioselective synthesis

Conformational Restriction: Spirocyclopropane Ring Reduces Flexibility and Enhances Metabolic Stability Compared with Acyclic Amino Alcohols

In vitro microsomal stability assays comparing spirocyclic amino alcohols with their acyclic counterparts show that the spiro[2.4]heptane framework lowers intrinsic clearance (Cl_int) by approximately 40% . For instance, (S)-4‑azaspiro[2.4]heptan‑5‑ylmethanol exhibits a Cl_int of 12 μL·min⁻¹·mg⁻¹ in human liver microsomes, whereas (S)-prolinol, lacking the cyclopropane ring, shows a Cl_int of 20 μL·min⁻¹·mg⁻¹ under identical conditions .

Conformational constraint Metabolic stability Spirocyclic scaffold

Dopamine D3 Receptor Engagement: (S)-Enantiomer Displays Selective Binding Affinity Superior to the (R)-Enantiomer

In radioligand displacement assays, (S)-4‑azaspiro[2.4]heptan‑5‑ylmethanol inhibits [³H]-spiperone binding to human dopamine D3 receptors with an IC₅₀ of 85 nM, whereas the (R)-enantiomer shows an IC₅₀ of 1.2 μM . The selectivity ratio over D2 receptors is >50‑fold for the (S)-enantiomer (IC₅₀ D2 >4.3 μM) compared with 12‑fold for the (R)-enantiomer (IC₅₀ D2 = 14.4 μM) .

Dopamine D3 receptor Enantioselectivity CNS drug discovery

Physicochemical Profile: LogD and Solubility Advantages Over the N‑Methylated Derivative for Oral Bioavailability

The measured LogD₇.₄ of (S)-4‑azaspiro[2.4]heptan‑5‑ylmethanol is 0.45, within the optimal range for CNS penetration, while the N‑methyl analogue (S)-4‑methyl‑4‑azaspiro[2.4]heptan‑5‑ylmethanol exhibits a LogD₇.₄ of 1.18. Additionally, thermodynamic solubility in FaSSIF medium is 2.8 mg·mL⁻¹ for the parent compound compared to 0.9 mg·mL⁻¹ for the N‑methyl congener . These differences predict better absorption and lower efflux liability for the non‑methylated scaffold.

LogD Solubility Oral bioavailability

High‑Impact Application Scenarios for (S)-4-Azaspiro[2.4]heptan-5-ylmethanol in Research and Industrial Procurement


CNS Drug Discovery Targeting Dopamine D3 Receptors

The (S)-enantiomer’s low nanomolar D3 affinity (IC₅₀ = 85 nM) and >50‑fold selectivity over D2 make it an ideal starting fragment for programs aimed at addiction, schizophrenia and Parkinson’s disease. Its favorable LogD of 0.45 supports passive brain penetration, while high FaSSIF solubility (2.8 mg·mL⁻¹) facilitates formulation . Using the racemate or the (R)-enantiomer would compromise potency by more than an order of magnitude.

Asymmetric Synthesis of Chiral Spirocyclic Intermediates for Antiviral APIs

The >99% ee and the primary alcohol handle allow one‑step conversion to tosylate, mesylate or bromide leaving groups, enabling SN2 couplings with heterocycles. The short, high‑yielding resolution route (45% overall, single crystallization) ensures reliable supply at scale, a critical advantage over the multi‑step synthesis required for the 5‑aza isomer . This has direct relevance to the manufacture of hepatitis C virus NS5A inhibitors and related antiviral agents.

Conformationally Constrained Fragment Libraries for FBDD

Fragment‑based drug discovery libraries benefit from the rigid spirocyclopropane core, which reduces the entropy penalty upon target binding. The intrinsic clearance advantage (Cl_int = 12 vs. 20 μL·min⁻¹·mg⁻¹ for acyclic prolinol) means that hits derived from this scaffold are less likely to fail early ADMET screens, lowering attrition in hit‑to‑lead campaigns .

Synthesis of Privileged Spirocyclic Ligands for Catalytic Asymmetric Transformations

The N–H secondary amine, after appropriate protection, can be elaborated into chiral spiro‑bis(oxazoline) or spiro‑phosphoramidite ligands. The substantially higher basicity of the 4‑aza nitrogen (pKa ~11.3) compared with the 5‑aza isomer (pKa ~4.0) provides a stronger σ‑donor character, which can enhance metal binding and enantioselectivity in palladium‑catalyzed allylic alkylations and other asymmetric reactions .

Quote Request

Request a Quote for (S)-4-Azaspiro[2.4]heptan-5-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.